1-Bromo-2-ethylhexane-d17

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-ethylhexane-d17 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which make it valuable for various applications, including metabolic studies and environmental pollutant detection.

Méthodes De Préparation

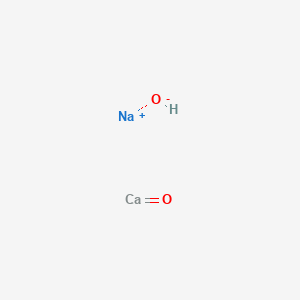

The synthesis of 1-Bromo-2-ethylhexane-d17 typically involves the bromination of 2-ethylhexanol. The process begins by mixing 2-ethylhexanol with red phosphorus, followed by the slow addition of liquid bromine. The reaction mixture is then refluxed for several hours. After the reaction is complete, the mixture is washed with water to remove any acidic impurities, dried, and subjected to vacuum distillation to obtain the crude product. The crude product is further purified by washing with concentrated sulfuric acid and water until neutral, followed by drying with calcium chloride and filtration .

Analyse Des Réactions Chimiques

1-Bromo-2-ethylhexane-d17 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, this compound can undergo elimination to form alkenes.

Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Applications De Recherche Scientifique

1-Bromo-2-ethylhexane-d17 is widely used in various fields of scientific research:

Chemistry: It serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which helps in studying reaction mechanisms and kinetics.

Biology: The compound is used in metabolic research to trace metabolic pathways in vivo safely.

Medicine: It is employed in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.

Industry: The compound is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food

Mécanisme D'action

The mechanism of action of 1-Bromo-2-ethylhexane-d17 primarily involves its role as a labeled compound in various reactions. The deuterium atoms in the compound allow researchers to trace the compound through different pathways and reactions. This tracing helps in understanding the molecular targets and pathways involved in the reactions it undergoes .

Comparaison Avec Des Composés Similaires

1-Bromo-2-ethylhexane-d17 can be compared with other similar compounds such as:

2-Ethylhexyl bromide: This compound is similar in structure but does not contain deuterium.

1-Bromo-3,7-dimethyloctane: Another brominated compound used in organic synthesis, but with a different carbon chain structure.

2-Ethylhexyl iodide: Similar in structure but contains iodine instead of bromine, used in different synthetic applications.

This compound stands out due to its deuterium labeling, which provides unique advantages in tracing and studying reaction mechanisms and pathways.

Propriétés

Numéro CAS |

1398065-97-8 |

|---|---|

Formule moléculaire |

C8H17Br |

Poids moléculaire |

210.232 |

Nom IUPAC |

3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane |

InChI |

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D |

Clé InChI |

NZWIYPLSXWYKLH-MMDJZGHJSA-N |

SMILES |

CCCCC(CC)CBr |

Synonymes |

2-Ethyl-1-hexyl-d17 bromide; 2-Ethylhexyl-d17 bromide; 3-(Bromomethyl)heptane-d17 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)

![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)

![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)